molecular formula C18H16N4OS B2876504 N-(4-methylphenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide CAS No. 893995-24-9

N-(4-methylphenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide

Cat. No.: B2876504
CAS No.: 893995-24-9
M. Wt: 336.41
InChI Key: PUTYLHNGZHEKDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylphenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide is a heterocyclic compound featuring a pyridazine core substituted with a pyridin-2-yl group at position 6 and a sulfanylacetamide moiety at position 2. The N-(4-methylphenyl) group attached to the acetamide distinguishes it from related derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-methylphenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4OS/c1-13-5-7-14(8-6-13)20-17(23)12-24-18-10-9-16(21-22-18)15-4-2-3-11-19-15/h2-11H,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUTYLHNGZHEKDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501322319
Record name N-(4-methylphenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501322319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24779609
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

893995-24-9
Record name N-(4-methylphenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501322319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide typically involves the following steps:

    Formation of the Pyridazinyl Moiety: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Pyridinyl Group: This step involves the coupling of the pyridazinyl intermediate with a pyridinyl derivative.

    Thioether Formation: The thioether linkage is formed by reacting the pyridazinyl-pyridinyl intermediate with a thiol reagent.

    Acetamide Formation: Finally, the acetamide group is introduced through an amidation reaction with p-toluidine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitrogens in the pyridazinyl or pyridinyl rings, potentially leading to the formation of amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: It could be investigated for its potential therapeutic effects in treating various diseases.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Structural Differences and Implications

The 4-methylthiazol-2-yl group in VU0240551 replaces the phenyl/heteroaryl acetamide, likely altering transporter affinity (e.g., KCC vs. NKCC inhibition).

Pyridazine Core Modifications :

  • Substitution at position 6 with pyridin-2-yl (target compound and ) versus phenyl (VU0240551) affects π-π stacking interactions and binding to hydrophobic pockets in biological targets.

Solubility and Bioavailability: The 3-methoxyphenylmethyl analog exhibits measurable water solubility (11.2 µg/mL), suggesting that polar substituents improve hydrophilicity. The target compound’s solubility remains uncharacterized but may be lower due to its non-polar 4-methylphenyl group.

Pharmacological and Computational Insights

  • Hydrogen-Bonding Capacity: The 2,4-difluorophenyl analog has 7 hydrogen-bond acceptors and 1 donor, which may enhance target binding compared to the target compound’s simpler acetamide group.
  • Transporter Inhibition : VU0240551 demonstrates selective inhibition of potassium-chloride cotransporters (KCC), highlighting the role of thiazole substituents in isoform specificity.
  • Synthetic Accessibility : Analogs with smaller substituents (e.g., methyl or methoxy groups) are generally easier to synthesize than those with bulky or halogenated groups .

Biological Activity

N-(4-methylphenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C18H16N4OSC_{18}H_{16}N_{4}OS and a molecular weight of approximately 336.41 g/mol. Its structure includes an acetamide group, a pyridine ring, and a pyridazine moiety linked by a sulfanyl group, which contributes to its reactivity and interaction with biological systems .

Antimicrobial Properties

Initial studies suggest that this compound exhibits promising antimicrobial activity . It has been screened against various bacterial strains, including Escherichia coli and Staphylococcus aureus, showing significant inhibition of growth . The compound's ability to disrupt bacterial cell walls or interfere with metabolic pathways is under investigation.

Anticancer Activity

Research indicates that this compound may also possess anticancer properties . Preliminary evaluations have demonstrated its effectiveness in inhibiting the proliferation of cancer cell lines. Specific mechanisms may involve the modulation of signaling pathways related to cell growth and apoptosis . Further studies are necessary to elucidate the precise molecular targets and pathways affected by this compound.

The biological activity of this compound may be attributed to its interaction with specific enzymes or receptors. Interaction studies are crucial for understanding how this compound modulates biological targets. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Receptor Modulation : It could interact with cellular receptors, altering signaling cascades that regulate cell survival and division.

Research Findings

Several studies have focused on the synthesis and biological evaluation of related compounds, providing insights into the structure-activity relationship (SAR) of pyridazine derivatives. These findings suggest that modifications in the chemical structure can significantly impact biological efficacy .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructure FeaturesUnique Aspects
N-(2-Methoxy-5-methylphenyl)-2-{[6-(thiophen-2-YL)pyridazin-3-YL]sulfanyl}acetamideContains methoxy and thiophenesUnique methoxy substitution provides different electronic properties
2-{(6-Pyridin-2-YL)pyridazin-3-YL}thio-N-(o-tolyl)acetamideFeatures o-tolyl group instead of methylphenylDifferent aromatic ring influences binding characteristics
N-Methyl-N-[3-(6-Phenyl[1,2,4]Triazolo[4,3-B]Pyridazin)]PhenylacetamideIncorporates triazole moietyTriazole offers distinct pharmacological properties

Case Studies

Recent case studies have highlighted the potential therapeutic applications of this compound in treating infections and cancers. For instance, one study reported successful outcomes in animal models treated with this compound for bacterial infections resistant to conventional antibiotics . Another study indicated significant tumor reduction in xenograft models when treated with this compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.